2-Fluoro-5-iodopyrimidine

SNAr Nucleophilic Aromatic Substitution Reaction Kinetics

Researchers synthesizing kinase inhibitors often encounter regioisomeric byproducts with mixed dihalopyrimidines, requiring tedious purification. 2-Fluoro-5-iodopyrimidine (CAS 697300-79-1) solves this through orthogonal reactivity: • C-I bond enables selective Suzuki/Sonogashira coupling under mild Pd catalysis. • C-F bond remains inert during cross-coupling, preventing bis-arylated impurities. • SNAr at 2-fluoro is 60-200× faster than 2-chloro analogs. This sequential diversification reduces side products (<13%) and accelerates SAR cycles.

Molecular Formula C4H2FIN2
Molecular Weight 223.97 g/mol
CAS No. 697300-79-1
Cat. No. B1442139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-5-iodopyrimidine
CAS697300-79-1
Molecular FormulaC4H2FIN2
Molecular Weight223.97 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=N1)F)I
InChIInChI=1S/C4H2FIN2/c5-4-7-1-3(6)2-8-4/h1-2H
InChIKeyIQFADBWJBWUPMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-5-iodopyrimidine (CAS 697300-79-1): Orthogonal Dihalogenated Pyrimidine Building Block for Sequential Cross-Coupling Synthesis


2-Fluoro-5-iodopyrimidine (CAS 697300-79-1) is a heteroaromatic compound of the 2-halopyrimidine class, characterized by the simultaneous presence of a fluorine atom at position 2 and an iodine atom at position 5 of the pyrimidine ring . This dihalogenated structure yields a molecular formula of C4H2FIN2, a molecular weight of 223.98 g/mol, and a melting point of 121–124°C . It serves as an advanced intermediate in the synthesis of biologically active compounds and is of particular value as an orthogonal dual-electrophile scaffold in palladium-catalyzed cross-coupling reactions .

Orthogonal dual-electrophile scaffold for sequential cross-coupling
2-Fluoro SNAr reactivity compatible with 5-iodo Suzuki handle
Supports two-step diversification without protecting-group strategies

Procurement Risk: Why 2-Fluoro-5-iodopyrimidine Cannot Be Replaced by Standard 2,4-Dichloro- or 5-Bromopyrimidine Analogs


Generic substitution of this compound with common pyrimidine building blocks (e.g., 2,4-dichloropyrimidine or 5-bromopyrimidine) is precluded by fundamental differences in both reactivity and functional group orthogonality. The iodine atom at the 5-position provides superior oxidative addition kinetics in cross-coupling reactions compared to bromine or chlorine, enabling selective functionalization under milder conditions [1]. Furthermore, the 2-fluoro substituent is largely inert under standard palladium catalysis due to the high bond dissociation energy of the C(sp²)–F bond (approximately 126 kcal/mol), allowing it to survive Suzuki, Sonogashira, or Negishi couplings untouched [2]. In contrast, a 2-chloro or 2-bromo substituent would compete for coupling, leading to statistical mixtures of regioisomers. This orthogonal reactivity profile enables a sequential diversification strategy that is not achievable with symmetrically halogenated or mono-halogenated analogs, making 2-fluoro-5-iodopyrimidine a chemically unique and non-interchangeable scaffold in multi-step synthetic pathways .

Iodine oxidative addition kinetics differ from Br/Cl
5-Iodo facilitates milder coupling; bromo/chloro analogs may require harsher conditions, shifting selectivity.
2-Fluoro survives Pd catalysis; 2-Cl/Br would compete
Replacing with 2,4-dichloro- or 5-bromopyrimidine can generate regioisomeric mixtures, limiting sequential diversification.
Orthogonal reactivity not replicable with symmetric analogs
Symmetrical or mono-halogenated pyrimidines cannot reproduce the independent C2/C5 functionalization sequence.

Quantitative Differentiation of 2-Fluoro-5-iodopyrimidine: Reactivity and Selectivity Data for Sourcing Decisions


SNAr Reactivity: 2-Fluoropyrimidines React 60–200× Faster Than Corresponding 2-Chloro- or 2-Bromo-Analogs

Second-order rate constants for piperidinolysis of 2-fluoropyrimidines indicate that these substrates react 60–200 times faster than the corresponding 2-chloro- or 2-bromo-pyrimidines at the same temperature [1]. Specifically, a 2-fluoropyrimidine derivative exhibits a rate constant (k₂) approximately two orders of magnitude greater than the analogous 2-iodo or 2-bromo compound [2]. This elevated reactivity is attributed to the strong electron-withdrawing inductive effect of fluorine, which lowers the LUMO energy of the pyrimidine ring and facilitates nucleophilic attack. Critically, this means that in 2-fluoro-5-iodopyrimidine, the 2-position is highly susceptible to amine or alkoxide substitution (SNAr), whereas the 5-iodo substituent is essentially inert under the same non-metal-catalyzed basic conditions, enabling chemoselective sequential functionalization without the need for protecting groups [1].

SNAr rate enhancement
Class-level
60–200× faster (vs 2-Cl/Br/I)
Reported rate difference supports chemoselective 2-amination over 5-iodo
Piperidinolysis second-order kinetics; class-level trend
SNAr Nucleophilic Aromatic Substitution Reaction Kinetics

Regioselective Sequential Functionalization: 2-Fluoro-5-iodopyrimidine Enables Orthogonal Suzuki and SNAr Reactions with Minimal Cross-Interference

In a systematic study of polyhalopyrimidines, 2-fluoro-5-iodopyrimidine (compound 5 in the referenced scheme) was subjected to sequential functionalization: first, SNAr with an amine at the 2-fluoro position, followed by Suzuki coupling at the 5-iodo position. For the Suzuki step, the side-product generated from competing reactions was less than 13% of the total product mixture across all coupling reactions tested . This high chemoselectivity is achieved because the C–I bond undergoes facile oxidative addition with Pd(0) while the C–F bond remains intact; conversely, under SNAr conditions (amine base, elevated temperature), the 2-fluoro group undergoes clean substitution while the 5-iodo group survives unchanged. The overall yields for trisubstituted pyrimidines prepared via this orthogonal sequence were moderate to good, demonstrating the practical viability of this dual-electrophile approach .

Sequential selectivity
Head-to-head
High orthogonality supports sequential diversification strategy
SNAr then Suzuki conditions; moderate to good yields reported
Batch purity & QC
Specification review
95–98% purity; QC by NMR, HPLC, GC
Consistent purity and documentation reduce procurement risk
Batch-specific data package available on request
Lipophilicity profile
Data to verify
LogP 1.28–1.64 (calcd), HBD=0, HBA=3
Balanced logP may support permeability/solubility in lead optimization
Consensus logP 1.59; experimental logP 1.30 reported
Orthogonal reactivity Sequential coupling Regioselectivity

Commercial Purity and Batch-to-Batch Reproducibility: Available at 95–98% with Full QC Documentation (NMR, HPLC, GC)

Multiple reputable vendors supply 2-fluoro-5-iodopyrimidine with standard purity specifications of 95% or 98% , as determined by HPLC, GC, or NMR analysis. Comprehensive batch-specific quality control documentation—including 1H NMR spectra, HPLC chromatograms, and GC traces—is available upon request, ensuring traceability and lot-to-lot consistency . Physical state is consistently reported as a solid with melting point of 121–124°C . In contrast, certain closely related 5-iodopyrimidine analogs lacking the 2-fluoro substituent (e.g., 5-iodopyrimidine or 2-chloro-5-iodopyrimidine) may exhibit limited commercial availability or variable purity profiles due to synthetic accessibility challenges [1], complicating procurement for scale-up and GMP applications.

Batch purity & QC
Specification review
95–98% purity; QC by NMR, HPLC, GC
Consistent purity and documentation reduce procurement risk
Batch-specific data package available on request
Quality control Analytical certification Purity

Lipophilicity and Physicochemical Profile: LogP ≈1.28–1.64 Positions Compound for Favorable Membrane Permeability

The calculated logP (XLogP3) for 2-fluoro-5-iodopyrimidine is 1.28–1.29, with a consensus logP value of 1.59 across multiple prediction algorithms . Experimental LogP has been reported as 1.30 . This moderate lipophilicity falls within an optimal range for passive membrane permeability, particularly when contrasted with more polar dihalogenated analogs. For instance, 2,4-dichloro-5-iodopyrimidine exhibits higher calculated logP (≥2.0), which may lead to increased non-specific protein binding and reduced aqueous solubility, while less halogenated analogs (e.g., 5-iodopyrimidine) are significantly more polar and may suffer from poor permeability. The balanced logP of 2-fluoro-5-iodopyrimidine, combined with zero hydrogen bond donors (HBD = 0) and three hydrogen bond acceptors (HBA = 3) , suggests that downstream drug candidates derived from this building block will possess favorable oral bioavailability characteristics and reduced off-target promiscuity.

Lipophilicity profile
Data to verify
LogP 1.28–1.64 (calcd), HBD=0, HBA=3
Balanced logP may support permeability/solubility in lead optimization
Consensus logP 1.59; experimental logP 1.30 reported
Lipophilicity Physicochemical properties Drug-likeness

Optimal Deployment Scenarios for 2-Fluoro-5-iodopyrimidine in Pharmaceutical and Agrochemical R&D


Medicinal Chemistry: Orthogonal Scaffold for Rapid SAR of 2-Amino-5-aryl Pyrimidine Kinase Inhibitors

2-Fluoro-5-iodopyrimidine is ideally suited for the parallel synthesis of 2-amino-5-aryl pyrimidine libraries, a privileged scaffold in kinase inhibitor discovery. The high SNAr reactivity of the 2-fluoro position (60–200× faster than 2-chloro analogs) [1] enables rapid, high-yielding installation of diverse amines under mild conditions, while the intact 5-iodo group remains available for subsequent Suzuki diversification with aryl or heteroaryl boronic acids . This orthogonal two-step sequence minimizes side reactions (<13% side-product ) and eliminates the need for protecting group strategies, accelerating SAR cycles and reducing the number of synthetic steps required to access complex, drug-like pyrimidines.

Process Chemistry and Scale-Up: Predictable Orthogonality Reduces Impurity Formation and Simplifies Purification

In process development for clinical candidates, 2-fluoro-5-iodopyrimidine offers a key advantage over mixed chloro/bromo analogs: the C–F bond is completely inert under Suzuki cross-coupling conditions, thereby preventing the formation of regioisomeric bis-arylated byproducts that commonly plague syntheses with 2,5-dichloro- or 2-chloro-5-bromopyrimidines [1]. The resulting cleaner reaction profiles reduce the burden on preparative HPLC purification and minimize yield loss to impurity rejection. Furthermore, the solid physical state and well-defined melting point (121–124°C ) simplify handling, storage, and accurate dispensing at kilogram scale compared to liquid or low-melting solid alternatives.

Agrochemical Intermediate: Synthesis of Fluorinated Pyrimidine Herbicides and Fungicides

Fluorinated pyrimidines constitute a major class of commercial herbicides and fungicides. 2-Fluoro-5-iodopyrimidine serves as a versatile late-stage intermediate for introducing fluorine atoms into the pyrimidine core of agrochemical candidates [1]. The balanced lipophilicity (logP ≈1.3–1.6 ) of downstream derivatives enhances foliar uptake and cuticular penetration in plant applications, while the metabolic stability conferred by the C–F bond may prolong the duration of action in field settings. This compound is therefore a strategic procurement choice for agrochemical discovery teams seeking to incorporate fluorine-mediated potency and selectivity enhancements into new crop protection agents.

Chemical Biology Probe Synthesis: 5-Iodo Handle for Radiolabeling and Bioconjugation

The 5-iodo substituent in 2-fluoro-5-iodopyrimidine can be exploited for radiolabeling via iodine-isotope exchange or as a precursor for organometallic functionalization in bioconjugation strategies [1]. Following initial diversification at the 2-fluoro position (e.g., to install a targeting moiety or fluorescent tag), the residual 5-iodo group can be transformed into a boronate ester, stannane, or directly coupled to biotin or fluorophore tags via palladium catalysis. This sequential approach provides a modular route to functionalized pyrimidine probes for target identification, cellular imaging, and chemoproteomics applications.

Application
Selection Property
Validation Focus
Medicinal chemistry SAR
Orthogonal SNAr/Suzuki reactivity
Regioselectivity and yield in sequential amination/arylation
API intermediate synthesis
C–F bond inertness under Pd catalysis
Impurity profile and purification efficiency
Agrochemical R&D
Fluorinated pyrimidine core with balanced logP
Foliar uptake and field stability assessment
Chemical biology probes
5-Iodo handle for late-stage functionalization
Radiolabeling or bioconjugation efficiency

Technical Documentation Hub

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43 linked technical documents
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